molecular formula C15H22ClN3 B15113356 benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15113356
M. Wt: 279.81 g/mol
InChI Key: AJDMXDGVVJUJJH-UHFFFAOYSA-N
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Description

Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a benzyl group attached to the nitrogen atom of the pyrazole ring, along with an isopropyl and a methyl group at the 3 and 1 positions, respectively. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of Substituents: The isopropyl and methyl groups can be introduced through alkylation reactions. For instance, the pyrazole ring can be treated with isopropyl bromide and methyl iodide in the presence of a strong base like sodium hydride.

    Benzylation: The final step involves the benzylation of the nitrogen atom of the pyrazole ring. This can be achieved by reacting the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and isopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Benzylpyrazole: Lacks the isopropyl and methyl groups, making it less sterically hindered.

    Isopropylpyrazole: Lacks the benzyl group, affecting its hydrophobic interactions.

    Methylpyrazole: Lacks both the benzyl and isopropyl groups, making it more basic.

Uniqueness

Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the combination of its substituents, which confer specific steric and electronic properties

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-12(2)15-9-14(18(3)17-15)11-16-10-13-7-5-4-6-8-13;/h4-9,12,16H,10-11H2,1-3H3;1H

InChI Key

AJDMXDGVVJUJJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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